JZL 184

Vue d'ensemble

Description

JZL184 est un composé chimique connu pour son rôle d'inhibiteur irréversible de la monoacylglycérol lipase (MAGL), une enzyme responsable de la dégradation de l'endocannabinoïde 2-arachidonoylglycérol (2-AG). Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans les domaines du traitement du cancer et de la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

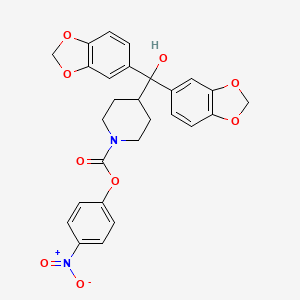

La synthèse de JZL184 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend la réaction du chloroformate de 4-nitrophényle avec la 4-(di(2H-1,3-benzodioxol-5-yl)(hydroxy)méthyl)pipéridine. Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour JZL184 ne soient pas largement documentées, le composé est généralement synthétisé dans les laboratoires de recherche en utilisant les voies de synthèse mentionnées ci-dessus. Le processus de production implique un contrôle minutieux des conditions réactionnelles pour garantir une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

JZL184 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que l'ester nitrophényle. Il peut également participer à des réactions d'hydrolyse, conduisant à la formation de ses dérivés acide carboxylique et alcool correspondants .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant JZL184 comprennent des bases comme la triéthylamine et des solvants tels que le dichlorométhane. Les conditions réactionnelles impliquent souvent des températures modérées et un pH contrôlé pour garantir la stabilité du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions de JZL184 comprennent ses dérivés hydrolysés, tels que l'acide carboxylique et l'alcool correspondants. Ces produits sont souvent analysés à l'aide de techniques telles que la chromatographie liquide-spectrométrie de masse (LC-MS) pour confirmer leur identité et leur pureté .

Applications de la recherche scientifique

JZL184 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :

Recherche sur le cancer : JZL184 s'est avéré inhiber l'invasion et la métastase des cellules cancéreuses du poumon en ciblant le récepteur cannabinoïde CB1.

Gestion de la douleur : En inhibant la MAGL, JZL184 augmente les niveaux de 2-arachidonoylglycérol, ce qui peut entraîner des effets analgésiques.

Études métaboliques : Le composé est également utilisé dans des recherches axées sur les voies métaboliques impliquant les endocannabinoïdes et leur impact sur divers processus physiologiques.

Mécanisme d'action

JZL184 exerce ses effets en inhibant de manière irréversible la monoacylglycérol lipase (MAGL), l'enzyme responsable de la dégradation de l'endocannabinoïde 2-arachidonoylglycérol (2-AG). En inhibant la MAGL, JZL184 augmente les niveaux de 2-arachidonoylglycérol, ce qui active à son tour les récepteurs cannabinoïdes tels que CB1 et CB2. Cette activation conduit à divers effets physiologiques, notamment l'analgésie, les réponses anti-inflammatoires et l'inhibition de l'invasion des cellules cancéreuses .

Applications De Recherche Scientifique

JZL184 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: JZL184 has been shown to inhibit lung cancer cell invasion and metastasis by targeting the CB1 cannabinoid receptor.

Pain Management: By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which can lead to analgesic effects.

Neuroscience: JZL184 is used to study the role of endocannabinoids in the brain, particularly in relation to synaptic plasticity and neuroprotection.

Metabolic Studies: The compound is also employed in research focused on metabolic pathways involving endocannabinoids and their impact on various physiological processes.

Mécanisme D'action

JZL184 exerts its effects by irreversibly inhibiting monoacylglycerol lipase (MAGL), the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors such as CB1 and CB2. This activation leads to various physiological effects, including analgesia, anti-inflammatory responses, and inhibition of cancer cell invasion .

Comparaison Avec Des Composés Similaires

Composés similaires

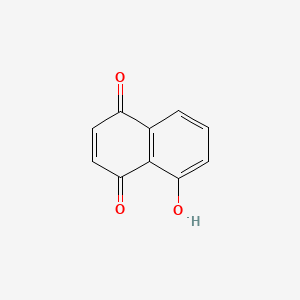

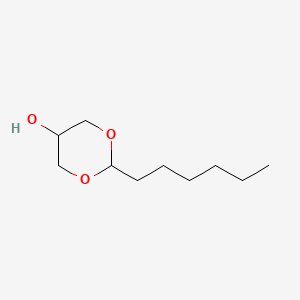

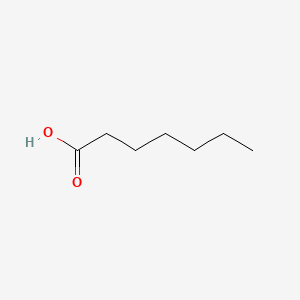

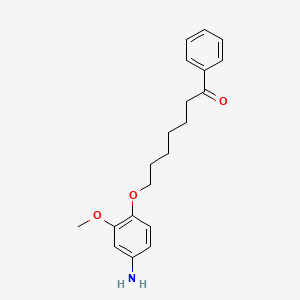

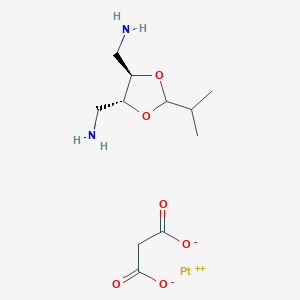

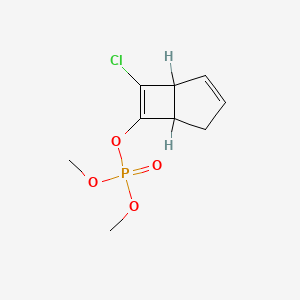

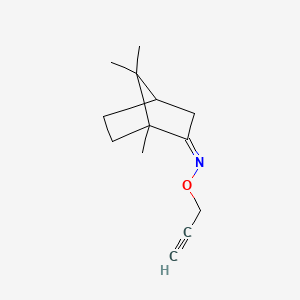

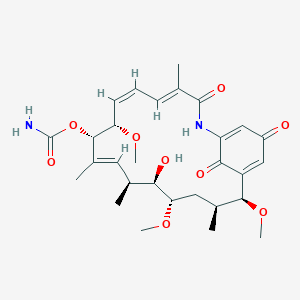

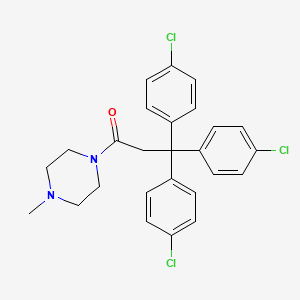

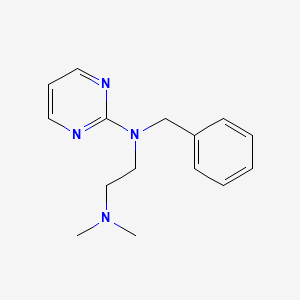

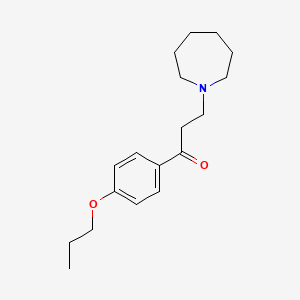

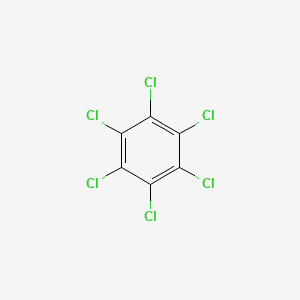

Voici quelques composés similaires à JZL184 :

Unicité de JZL184

JZL184 est unique en raison de sa haute sélectivité pour la monoacylglycérol lipase par rapport aux autres sérine hydrolases cérébrales, y compris l'hydrolase des amides d'acides gras. Cette sélectivité en fait un outil précieux pour étudier les effets spécifiques de la signalisation du 2-arachidonoylglycérol sans interférer avec d'autres voies des endocannabinoïdes .

Propriétés

IUPAC Name |

(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGYOKHGGFKMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648437 | |

| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101854-58-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JZL-184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JZL-184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, , , , ]. By inhibiting MAGL, JZL184 prevents 2-AG breakdown, leading to its accumulation in tissues, particularly the brain [, , , ]. This increase in 2-AG levels enhances endocannabinoid signaling primarily through cannabinoid receptor type 1 (CB1) [, , , , ], resulting in various downstream effects such as:

- Analgesia: JZL184 effectively reduces pain sensation in animal models of both inflammatory and neuropathic pain [, , , ].

- Anti-inflammatory effects: JZL184 attenuates inflammation in models of acute lung injury, inflammatory arthritis, and gastric damage [, , , ].

- Neuroprotection: In models of stroke, traumatic brain injury, and Down syndrome, JZL184 demonstrates neuroprotective effects, improving behavioral outcomes and reducing neuronal damage [, , , , , ].

- Anticancer activity: Research suggests JZL184 may inhibit tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

A:

ANone: JZL184 itself is not a catalyst. It acts as an enzyme inhibitor, specifically targeting MAGL. Its primary application in research is to investigate the physiological and pathological roles of the endocannabinoid 2-AG by acutely increasing its levels.

ANone: While not explicitly described in the abstracts provided, computational chemistry techniques like molecular docking and QSAR modeling can be valuable tools for understanding the binding interactions between JZL184 and MAGL, potentially leading to the development of more potent and selective inhibitors.

A: While specific SAR studies focusing on JZL184 are not included in the provided papers, research comparing its effects with those of another MAGL inhibitor, MJN110, provides some insights. Despite both compounds effectively inhibiting MAGL and elevating 2-AG levels, they demonstrate differences in their cannabimimetic effects and locomotor activity profiles []. This suggests that even minor structural variations within this class of inhibitors can influence their pharmacological properties.

A: While comprehensive PK/PD data is not available in the provided abstracts, several studies demonstrate that JZL184 effectively crosses the blood-brain barrier following systemic administration in rodents, leading to elevated brain 2-AG levels and inducing various pharmacological effects [, , , ].

ANone: JZL184 has demonstrated efficacy in both in vitro and in vivo settings.

- In vitro: JZL184 effectively inhibits MAGL activity in cell cultures, leading to increased 2-AG levels and downstream effects like reduced cancer cell invasion and suppressed osteoclastogenesis [, , ].

- In vivo: JZL184 shows promising results in various animal models:

- Pain: Reduces pain behaviors in models of inflammatory and neuropathic pain [, , ].

- Inflammation: Attenuates inflammation in acute lung injury, arthritis, and gastric damage models [, , ].

- Neurological Disorders: Improves behavioral outcomes and reduces neuronal damage in models of stroke, TBI, and Down syndrome [, , , , , ].

- Cancer: Inhibits tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

ANone: The provided abstracts do not offer specific information about resistance mechanisms to JZL184 or its cross-resistance with other compounds. Investigating potential resistance development during chronic MAGL inhibition would be crucial for its potential therapeutic applications.

ANone: While the provided research primarily focuses on JZL184's efficacy, some studies highlight potential concerns:

- Anxiety-like behavior: JZL184 administration was associated with increased anxiety-like behavior in a rat model of repeated mild TBI [].

- Potential for dependence: Repeated administration of high-dose JZL184 can lead to tolerance and dependence, similar to cannabinoid agonists [].

- Immunosuppressive effects: A study in chickens suggested that JZL184 might have immunosuppressive effects, potentially exacerbating bacterial infections [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.